molecular formula C18H22N2O4S B6047952 N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B6047952
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: SRBHYFYMLVDXPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1-(2-ethoxyphenyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as EPM-706, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2017 and has since been the subject of numerous scientific studies.

Wirkmechanismus

The mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the protein kinase CK2. CK2 is an important regulator of cell growth and proliferation and is overexpressed in many types of cancer. Inhibition of CK2 by N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has minimal toxicity and is well-tolerated in animal models. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for CK2, which reduces the potential for off-target effects. However, one limitation of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration schedule for N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer treatment.

Zukünftige Richtungen

There are several future directions for the development of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve yield and reduce the number of steps. Another direction is the development of more soluble analogs of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide for in vivo administration. Additionally, more studies are needed to determine the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide on normal cells and tissues. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer patients.

Synthesemethoden

The synthesis of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-ethoxyaniline with 3-methylbenzoyl chloride in the presence of triethylamine to yield N-(2-ethoxyphenyl)-3-methylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of potassium carbonate to yield N-(2-ethoxyphenyl)-N2-(methylsulfonyl)-3-methylbenzamide. Finally, this compound is reacted with glycine in the presence of triethylamine to yield N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Wissenschaftliche Forschungsanwendungen

N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential in cancer treatment. Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the growth of cancer cells in vitro and in vivo. It has been shown to be effective against various types of cancer, including breast, lung, and colon cancer. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-24-17-11-6-5-10-16(17)19-18(21)13-20(25(3,22)23)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBHYFYMLVDXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.